
Silver;sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver sodium, also known as sodium silver alloy, is a compound formed by the combination of silver and sodium. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Silver sodium alloys are known for their excellent electrical conductivity, antimicrobial properties, and catalytic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver sodium can be synthesized through various methods, including:
Direct Combination: Silver and sodium metals can be directly combined under controlled conditions. This method involves heating the metals together in an inert atmosphere to prevent oxidation.
Chemical Reduction: Silver ions can be reduced in the presence of sodium to form silver sodium alloys. This method often involves the use of reducing agents such as sodium borohydride.
Electrochemical Methods: Electrochemical deposition can be used to form silver sodium alloys by applying an electric current to a solution containing silver and sodium ions.
Industrial Production Methods
In industrial settings, silver sodium alloys are typically produced through large-scale electrochemical processes. These processes involve the use of specialized equipment to control the deposition of silver and sodium ions onto a substrate, resulting in the formation of the alloy.
Analyse Des Réactions Chimiques
Types of Reactions
Silver sodium undergoes various chemical reactions, including:
Oxidation: Silver sodium can be oxidized to form silver oxide and sodium oxide. This reaction is typically carried out in the presence of oxygen or other oxidizing agents.
Reduction: Silver sodium can be reduced back to its metallic form using reducing agents such as hydrogen gas.
Substitution: Silver sodium can undergo substitution reactions where sodium atoms are replaced by other metal atoms.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.
Reaction Conditions: Controlled temperature and pressure, inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Silver oxide (Ag2O) and sodium oxide (Na2O).
Reduction: Metallic silver (Ag) and sodium (Na).
Substitution: Alloys with other metals.
Applications De Recherche Scientifique
Silver sodium alloys have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their high reactivity and stability.
Biology: Employed in antimicrobial coatings and treatments due to their ability to inhibit the growth of bacteria and other microorganisms.
Medicine: Utilized in medical devices and implants for their antimicrobial properties and biocompatibility.
Industry: Applied in the production of electronic components, sensors, and other high-tech devices due to their excellent electrical conductivity.
Mécanisme D'action
The mechanism by which silver sodium exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: Silver ions disrupt the cell membranes of bacteria, leading to cell lysis and death. Sodium ions enhance the solubility and dispersion of silver ions, increasing their antimicrobial efficacy.
Catalytic Activity: Silver sodium alloys act as catalysts by providing active sites for chemical reactions. The presence of sodium enhances the catalytic properties of silver by modifying its electronic structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Copper Alloy: Similar in terms of electrical conductivity but lacks the antimicrobial properties of silver sodium.
Silver Gold Alloy: Known for its excellent conductivity and resistance to oxidation but is more expensive and less reactive than silver sodium.
Sodium Potassium Alloy: Highly reactive and used in specialized applications but lacks the antimicrobial properties of silver sodium.
Uniqueness
Silver sodium stands out due to its unique combination of antimicrobial properties, high electrical conductivity, and catalytic activity. This makes it a versatile compound with applications across multiple fields, from medicine to industry.
Propriétés
Numéro CAS |
38782-42-2 |
|---|---|
Formule moléculaire |
AgNa |
Poids moléculaire |
130.858 g/mol |
Nom IUPAC |
silver;sodium |
InChI |
InChI=1S/Ag.Na |
Clé InChI |
KIIUTKAWYISOAM-UHFFFAOYSA-N |
SMILES canonique |
[Na].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


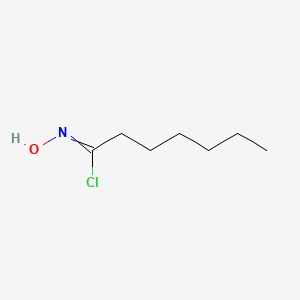

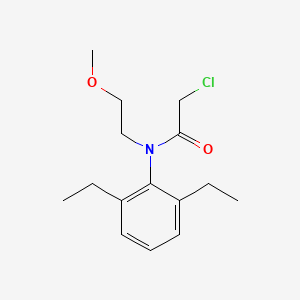
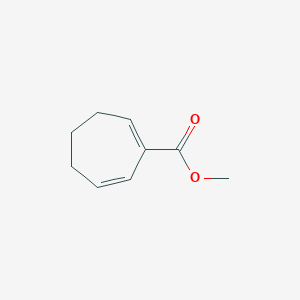
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
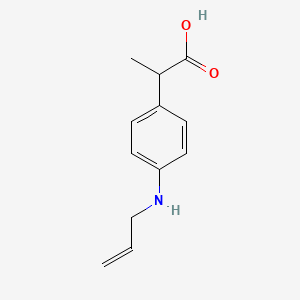
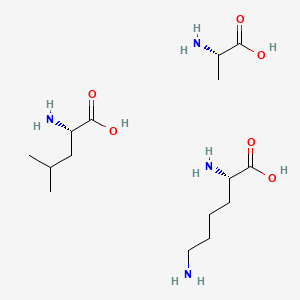
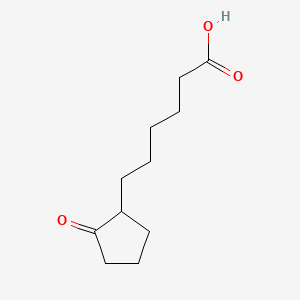

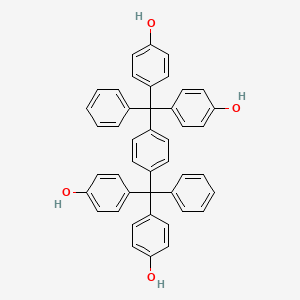

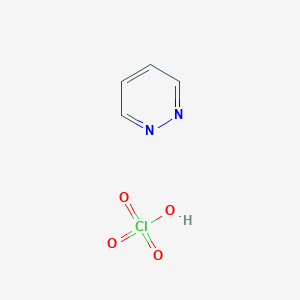
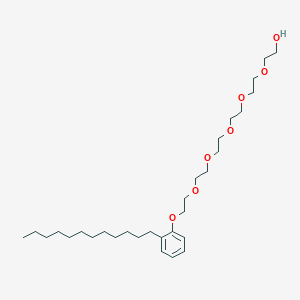
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
